![molecular formula C20H21NO5 B589426 Repirinast-d4 CAS No. 1329836-95-4](/img/structure/B589426.png)
Repirinast-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Repirinast-d4 is a biochemical used for proteomics research . It has a molecular formula of C20H17D4NO5 and a molecular weight of 359.41 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H17D4NO5 . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.41 and a molecular formula of C20H17D4NO5 . More specific physical and chemical properties such as melting point, boiling point, and density would require additional data.Mécanisme D'action
While the specific mechanism of action for Repirinast-d4 is not mentioned, Repirinast, the non-deuterated form, is known to act on mast cells and inhibit the release of chemical mediators by IgE-related antigen antibody interactions . It’s also being investigated for its effects on glycemia, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .
Safety and Hazards
Orientations Futures
Repirinast-d4 is being investigated for its potential in treating conditions like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and chronic kidney disease (CKD) . Algernon Pharmaceuticals has been granted a patent for Repirinast in NAFLD and NASH, and it’s also planning to initiate a new chronic kidney disease research program .
Relevant Papers this compound is being actively researched, and several papers have been published on its potential applications. Algernon Pharmaceuticals has received a patent for Repirinast in NAFLD and NASH and has also filed corresponding patent applications in Canada, Europe, China, and Japan . The company has also begun manufacturing this compound and launched a new Chronic Kidney Disease Research Program .
Propriétés
IUPAC Name |
(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIAEMCQGTTIR-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.